3-Bromo-6-hydroxy-2-methylbenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-hydroxy-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-4-5(9)2-3-6(10)7(4)8(11)12/h2-3,10H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXOCFKDIBBTJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252955-18-3 | |
| Record name | 3-bromo-6-hydroxy-2-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Regiochemical Control
Established Reaction Pathways for 3-Bromo-6-hydroxy-2-methylbenzoic Acid Synthesis
The synthesis of this compound can be approached through several strategic pathways, each with its own set of advantages and challenges. These routes primarily involve the sequential introduction of the bromo and hydroxyl functionalities onto a pre-existing 2-methylbenzoic acid framework or the use of a pre-functionalized precursor to guide the bromination step. The successful implementation of these strategies often hinges on the careful selection of reagents, reaction conditions, and, in many cases, the use of protecting groups to achieve the desired regiochemical outcome.
Sequential Halogenation and Hydroxylation Approaches
One logical, albeit challenging, approach to the synthesis of this compound involves the sequential halogenation and hydroxylation of 2-methylbenzoic acid. This pathway would first introduce a bromine atom onto the aromatic ring, followed by the introduction of a hydroxyl group.
The initial step, the bromination of 2-methylbenzoic acid, is governed by the directing effects of the methyl and carboxyl groups. The methyl group is an ortho-, para-director and an activating group, while the carboxylic acid group is a meta-director and a deactivating group. organicchemistrytutor.comopenstax.orglibretexts.org This conflicting guidance can lead to a mixture of isomeric products. However, the ortho-directing influence of the methyl group, combined with the meta-directing effect of the carboxyl group, could potentially favor the formation of 3-bromo-2-methylbenzoic acid.
The subsequent hydroxylation of the brominated intermediate to introduce the hydroxyl group at the 6-position is a formidable challenge. Direct nucleophilic aromatic substitution of a bromine atom with a hydroxyl group typically requires harsh reaction conditions. A more viable approach might involve a multi-step sequence, such as conversion of the bromo-intermediate to an organometallic species followed by reaction with an oxygen electrophile, or a copper-catalyzed hydroxylation reaction. However, the presence of the acidic proton of the carboxylic acid and the potential for competing reactions at other positions on the ring complicate these transformations.
Utilization of Pre-functionalized Aromatic Precursors in Bromination
A more regiochemically controlled strategy involves the use of a pre-functionalized aromatic precursor where one of the desired substituents is already in place to direct the subsequent bromination. A highly effective approach would be to start with 6-hydroxy-2-methylbenzoic acid. The powerful ortho-, para-directing effect of the hydroxyl group would strongly favor the introduction of the bromine atom at the 3-position, which is ortho to the hydroxyl group and meta to the carboxyl group. organicchemistrytutor.comopenstax.org
The synthesis of 6-hydroxy-2-methylbenzoic acid itself can be achieved through various methods. For instance, it can be prepared from 2-methyl-6-nitrobenzoic acid via reduction of the nitro group to an amino group, followed by diazotization and hydrolysis. Another route involves the Kolbe-Schmitt reaction of 2-methylphenol, although this may lead to a mixture of isomers.
Once 6-hydroxy-2-methylbenzoic acid is obtained, its bromination can be carried out using a variety of brominating agents, such as N-bromosuccinimide (NBS) or bromine in a suitable solvent. nih.gov The strongly activating and ortho, para-directing nature of the hydroxyl group is expected to dominate, directing the electrophilic bromine to the positions ortho and para to it. The position ortho to the hydroxyl group and meta to the carboxyl group (C3) would be highly activated, leading to the desired this compound.
A similar strategy could involve starting with 3-bromo-2-methylphenol, followed by carboxylation. However, achieving regioselective carboxylation at the desired position can be challenging.
Multi-step Synthetic Sequences Incorporating Protecting Group Strategies
To overcome the challenges of regioselectivity and functional group compatibility, multi-step synthetic sequences incorporating protecting group strategies are often essential. Protecting groups are temporarily introduced to mask a reactive functional group, allowing a chemical transformation to occur at another site in the molecule.
In the context of synthesizing this compound, both the hydroxyl and carboxyl groups may require protection at different stages of the synthesis. For example, if starting with 6-hydroxy-2-methylbenzoic acid, the carboxylic acid could be protected as an ester (e.g., methyl or ethyl ester) to prevent it from interfering with subsequent reactions. The hydroxyl group could also be protected, for instance, as a methyl ether or a benzyl ether, to modulate its directing effect or to prevent unwanted side reactions during subsequent synthetic steps.
A plausible multi-step sequence could involve:
Protection of the carboxylic acid of 6-hydroxy-2-methylbenzoic acid as an ester.
Protection of the hydroxyl group as a suitable ether.
Regioselective bromination at the 3-position, guided by the protected hydroxyl group.
Deprotection of both the hydroxyl and carboxylic acid groups to yield the final product.
The choice of protecting groups is critical and must be orthogonal, meaning that each protecting group can be removed under specific conditions without affecting the others. For instance, a benzyl ether protecting group for the hydroxyl function can be removed by hydrogenolysis, while an ester can be hydrolyzed under acidic or basic conditions.
Precision in Regioselective Aromatic Substitution
The successful synthesis of this compound is fundamentally a challenge of achieving precise regioselective aromatic substitution. The interplay of electronic and steric effects of the substituents on the aromatic ring dictates the position of incoming electrophiles.
Mechanistic Challenges in Directing Group Effects and Competing Pathways
The primary mechanistic challenge in the synthesis of this compound lies in the competing directing effects of the methyl, hydroxyl, and carboxyl groups.
Hydroxyl Group (-OH): A strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. organicchemistrytutor.comopenstax.org
Methyl Group (-CH3): A weakly activating, ortho-, para-directing group through an inductive effect and hyperconjugation. organicchemistrytutor.comopenstax.org
Carboxyl Group (-COOH): A deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects. organicchemistrytutor.comopenstax.org
In a scenario where bromination is performed on 6-hydroxy-2-methylbenzoic acid, the powerful activating and ortho-, para-directing effect of the hydroxyl group at C6 would strongly favor substitution at C3 (ortho) and C5 (para). The methyl group at C2 also directs ortho (to C3) and para (to C5). The carboxyl group at C1 directs meta (to C3 and C5). Therefore, all three groups direct towards the C3 and C5 positions. The strong activation by the hydroxyl group makes these positions highly susceptible to electrophilic attack. The challenge then becomes achieving selective monobromination at the desired C3 position over the C5 position. Steric hindrance from the adjacent methyl group at C2 might play a role in disfavoring substitution at C3 to some extent, but the electronic activation from the hydroxyl group is likely to be the dominant factor.
Competing pathways could lead to the formation of di-brominated products or other isomeric monobrominated products if the reaction conditions are not carefully controlled. Over-bromination is a common side reaction in highly activated aromatic systems.
Computational Modeling for Regioselectivity Prediction and Optimization
In recent years, computational modeling has emerged as a powerful tool for predicting and understanding the regioselectivity of aromatic substitution reactions. libretexts.orgmdpi.com Density Functional Theory (DFT) calculations can be employed to model the reaction intermediates and transition states for the electrophilic bromination of substituted benzoic acids.
By calculating the energies of the possible sigma complexes (Wheland intermediates) formed upon the attack of the electrophile (e.g., Br+) at different positions on the aromatic ring, the most likely site of substitution can be predicted. libretexts.org The intermediate with the lowest activation energy will correspond to the major product.
Strategic Application of Steric and Electronic Directing Groups
The regioselective synthesis of a polysubstituted benzene ring is fundamentally governed by the electronic and steric properties of the substituents already present on the ring. In the case of precursors to this compound, the interplay between the hydroxyl (-OH), methyl (-CH₃), and carboxylic acid (-COOH) groups dictates the position of electrophilic bromination.
Electronic Effects: Substituents are broadly classified as either activating or deactivating, and as ortho-, para- or meta-directors for subsequent electrophilic aromatic substitution.
Hydroxyl (-OH) group: This is a strongly activating group due to its ability to donate electron density to the aromatic ring via a powerful resonance effect (+M). This effect significantly increases the nucleophilicity of the ring, particularly at the ortho and para positions, making it a potent ortho-, para-director.
Methyl (-CH₃) group: As an alkyl group, it is a weakly activating group that donates electron density primarily through an inductive effect (+I). It also directs incoming electrophiles to the ortho and para positions.
Carboxylic acid (-COOH) group: This group is deactivating because the carbonyl carbon is electron-deficient, withdrawing electron density from the ring through a negative inductive effect (-I) and a negative resonance effect (-M). This deactivation is most pronounced at the ortho and para positions, thus making it a meta-director.
When multiple substituents are present, the position of substitution is generally controlled by the most powerful activating group. In a precursor such as 6-hydroxy-2-methylbenzoic acid, the hydroxyl group is the strongest activator and its ortho-, para-directing effect will dominate over the weaker methyl group and the meta-directing carboxylic acid group. The positions ortho and para to the hydroxyl group are C3, C5, and C1 (para position is occupied by the carboxylic acid).
Steric Effects: Steric hindrance plays a critical role in determining the final isomeric product distribution. Bulky groups can block access to adjacent (ortho) positions. In a potential precursor, the methyl group at C2 and the carboxylic acid group at C1 would sterically hinder electrophilic attack at the positions ortho to them. For the bromination of 6-hydroxy-2-methylbenzoic acid, the hydroxyl group strongly activates the C3 and C5 positions. However, the position C5 is ortho to the bulky methyl group. Consequently, the electrophile (bromine) would be sterically directed to the less hindered C3 position, leading to the desired 3-bromo product.
| Substituent Group | Electronic Effect | Activating/Deactivating | Directing Effect |
|---|---|---|---|
| -OH (Hydroxyl) | +M > -I (Strong Resonance Donor) | Strongly Activating | Ortho, Para |
| -CH₃ (Methyl) | +I (Inductive Donor) | Weakly Activating | Ortho, Para |
| -COOH (Carboxylic Acid) | -M, -I (Resonance & Inductive Withdrawal) | Moderately Deactivating | Meta |
Innovations in Reaction Conditions and Scalable Synthesis
Moving from laboratory-scale synthesis to industrial production necessitates innovations that enhance efficiency, safety, and environmental sustainability. For complex molecules like this compound and other brominated aromatics, modern techniques such as continuous flow chemistry and adherence to green chemistry principles are paramount.
Implementation of Continuous Flow Chemistry for Enhanced Efficiency
Continuous flow chemistry, where reagents are pumped through a network of tubes or microreactors, offers significant advantages over traditional batch processing for bromination reactions. Aromatic brominations are often highly exothermic, and the high surface-area-to-volume ratio in flow reactors allows for superior temperature control, minimizing the risk of thermal runaways and the formation of undesired byproducts.
Research on the continuous flow photo-bromination using N-bromosuccinimide (NBS) has demonstrated the exceptional level of control achievable. researchgate.net By independently managing parameters such as light intensity, wavelength, and reaction temperature, optimal conditions can be rapidly identified and maintained. This precise control leads to higher selectivity and yields. Furthermore, flow systems can be integrated with in-line purification, such as liquid-liquid extraction via membrane separators, creating a streamlined and automated manufacturing process. researchgate.net
| Parameter | Advantage in Continuous Flow | Impact on Bromination |
|---|---|---|
| Heat Transfer | Superior temperature control due to high surface-area-to-volume ratio. | Reduces risk of thermal runaway and minimizes side-product formation (e.g., polybromination). |
| Mass Transfer | Efficient mixing of reagents. | Increases reaction rates and improves yield and consistency. |
| Safety | Small reactor volumes minimize the quantity of hazardous materials at any given time. In-situ generation of reagents like Br₂ is possible. nih.gov | Safer handling of toxic and corrosive reagents like bromine. |
| Scalability | Production is scaled by extending operational time ("scaling out") rather than increasing reactor volume. | Facilitates a smoother transition from laboratory to industrial production. |
Process Optimization for Industrial Scale-Up of Related Brominated Aromatics
The industrial scale-up of brominated aromatic syntheses requires rigorous optimization of reaction parameters to ensure cost-effectiveness, safety, and product quality. Key variables include temperature, reaction time (or residence time in flow systems), and the molar ratio of reactants and catalysts.
A study on the optimization and scale-up of the α-bromination of acetophenone in a continuous flow microreactor highlights a systematic approach to process intensification. akjournals.com Using a Design of Experiments (DoE) methodology, parameters such as temperature, bromine molar ratio, and reaction time were varied to find the optimal conditions for maximizing yield and selectivity. For instance, it was found that for a given substrate, optimal conditions could be achieved at 20°C with a residence time of 60 seconds and a specific bromine molar ratio, resulting in a product yield exceeding 98%. akjournals.com This level of optimization is crucial for industrial processes where even small improvements in yield can lead to significant cost savings and waste reduction. Continuous processes, like those in a continuous stirred tank reactor (CSTR), allow for tight control over these parameters, leading to consistent product quality at an industrial scale. google.com
| Parameter | Range Studied (Acetophenone Bromination) akjournals.com | Effect on Process |
|---|---|---|
| Temperature | 20 - 90 °C | Affects reaction rate and selectivity; lower temperatures can reduce byproduct formation. |
| Bromine Molar Ratio | 0.7 - 3.0 | Crucial for controlling the degree of bromination (mono- vs. di-bromination) and maximizing conversion. |
| Residence Time | 10 - 60 s | Determines the extent of reaction; must be optimized to ensure complete conversion without product degradation. |
Integration of Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of brominated aromatics traditionally involves reagents and solvents with significant environmental and safety concerns.
One of the primary goals is to improve atom economy , which measures the efficiency of a reaction in converting reactant atoms to the desired product. Traditional bromination with molecular bromine (Br₂) has a maximum atom economy of 50% for the bromine, as the other half is lost as hydrogen bromide (HBr) byproduct. researchgate.net Innovative methods, such as catalytic systems that use an oxidant like hydrogen peroxide (H₂O₂) to oxidize the HBr byproduct back to Br₂, can achieve unprecedented atom economy. researchgate.net
Other green approaches include:
Use of Safer Reagents: Replacing elemental bromine with alternatives like NBS or generating bromine in-situ from safer salts like ammonium bromide with an oxidant like Oxone®. organic-chemistry.org
Greener Solvents: Substituting hazardous chlorinated solvents with water, ethanol, or even performing reactions under solvent-free conditions. rsc.orgresearchgate.net
Catalysis: Employing recyclable catalysts to reduce waste and enable reactions under milder conditions. Aerobic oxidative bromination using an ionic liquid catalyst is one such advanced, transition-metal-free method. nih.gov
| Green Chemistry Principle | Traditional Approach | Greener Alternative | Benefit |
|---|---|---|---|
| Atom Economy | Use of stoichiometric Br₂ (max 50% Br atom economy). | Catalytic HBr oxidation with H₂O₂ to regenerate Br₂. researchgate.net | Higher efficiency, less waste. |
| Hazardous Reagent Reduction | Use of liquid Br₂. | In-situ generation of Br₂ from NaBr/NaOCl; use of NBS. nih.govorganic-chemistry.org | Improved safety and handling. |
| Safer Solvents | Chlorinated solvents (e.g., CCl₄, CH₂Cl₂). | Water, ethanol, or solvent-free conditions. rsc.orgresearchgate.net | Reduced environmental impact and toxicity. |
| Energy Efficiency | Reactions often require heating/reflux. | Catalytic systems enabling reactions at ambient temperature. organic-chemistry.org | Lower energy consumption. |
Investigative Chemical Reactivity and Reaction Mechanisms
Electrophilic and Nucleophilic Substitution Dynamics on the Aromatic Ring
The aromatic ring of 3-bromo-6-hydroxy-2-methylbenzoic acid is substituted with both activating (hydroxyl, methyl) and deactivating (carboxylic acid, bromo) groups. This substitution pattern creates a nuanced reactivity profile for further electrophilic or nucleophilic substitution reactions. The hydroxyl group is a strong ortho-, para-director, while the carboxylic acid is a meta-director. Their combined influence, along with the steric hindrance from the methyl group, governs the regioselectivity of subsequent reactions.
The bromine atom on the aromatic ring is a key functional handle, primarily for transition metal-catalyzed cross-coupling reactions. This allows for the strategic formation of carbon-carbon and carbon-heteroatom bonds, significantly increasing the molecular complexity.
Palladium-catalyzed reactions, such as the Suzuki coupling, are prominent examples of transformations leveraging the aryl bromide. google.com In a typical Suzuki coupling, the this compound would react with an organoboron reagent (e.g., a boronic acid or boronate ester) in the presence of a palladium catalyst and a base. This reaction pathway is instrumental in synthesizing complex biaryl structures, which are common motifs in medicinal chemistry. Although detailed in synthetic schemes for related compounds, this demonstrates a principal application for the bromine moiety on this specific scaffold. google.comgoogle.com
Table 1: Representative Transformations of the Aromatic Bromine Moiety
| Reaction Type | Reagents | Product Type | Significance |
|---|---|---|---|
| Suzuki Coupling | Ar'-B(OR)₂, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Aryl-substituted benzoic acid | C-C bond formation, synthesis of biaryl compounds |
The hydroxyl and carboxylic acid groups are the primary sites for nucleophilic and acid-base reactions.
The carboxylic acid functional group readily undergoes reactions typical of its class. A key transformation is its activation to form a more reactive species for nucleophilic acyl substitution. For instance, treatment with thionyl chloride (SOCl₂) converts the carboxylic acid into a highly reactive acyl chloride. google.com This intermediate is not isolated but is used directly to react with nucleophiles. A documented example involves the reaction with anilines to form amide bonds, a fundamental step in the synthesis of kinase inhibitors. google.com
The phenolic hydroxyl group is generally a site for O-alkylation and O-acylation reactions. However, in the specific context of this compound, its reactivity is often secondary to the carboxylic acid, which is typically the primary site for derivatization. While standard phenolic reactions are chemically plausible, specific examples of the hydroxyl group of this compound undergoing such transformations are not extensively detailed in the reviewed literature.
Table 2: Reactivity of the Carboxylic Acid Functional Group
| Reaction Type | Reagents | Intermediate | Final Product (with Nucleophile) |
|---|---|---|---|
| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | 3-Bromo-6-hydroxy-2-methylbenzoyl chloride | Amide (with R-NH₂) |
Elucidation of Intramolecular and Intermolecular Reaction Pathways
The primary documented application of this compound is as a building block in multi-step syntheses, highlighting its role in intermolecular reaction pathways .
A significant intermolecular pathway involves the formation of amides, as previously mentioned. In a procedure described in patent literature, the carboxylic acid is activated and subsequently reacted with a primary amine (aniline) under microwave irradiation to form the corresponding N-substituted benzamide. google.com This C-N bond-forming reaction is a critical step in constructing larger, biologically active molecules like carbazole (B46965) carboxamide kinase inhibitors. google.comgoogle.com
Conversely, pathways involving intramolecular reactions , such as lactonization (an intramolecular esterification between the hydroxyl and carboxylic acid groups), are theoretically possible but are not prominently described. The geometry of the molecule, with the participating groups positioned ortho to each other but with a methyl group also present, may influence the feasibility and conditions required for such cyclizations.
Table 3: Intermolecular Reaction Pathway Example
| Pathway | Reactants | Conditions | Product | Application |
|---|
Advanced Spectroscopic and Crystallographic Structural Elucidation
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For 3-Bromo-6-hydroxy-2-methylbenzoic acid, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon frameworks.
The ¹H NMR spectrum of this compound provides crucial information about the number, environment, and connectivity of the hydrogen atoms in the molecule. In a deuterated methanol solvent (methanol-d4), the spectrum displays distinct signals corresponding to the aromatic protons and the methyl group protons.
A patent describing the synthesis of this compound reported the following ¹H NMR data: a doublet at δ 7.47 ppm with a coupling constant of 8.80 Hz, a doublet at δ 6.67 ppm also with a coupling constant of 8.80 Hz, and a singlet at δ 2.50 ppm google.com. The two doublets are indicative of two protons on the aromatic ring that are coupled to each other, suggesting they are on adjacent carbon atoms. The singlet at 2.50 ppm corresponds to the three protons of the methyl group, which are not coupled to any other protons.
Table 1: ¹H NMR Data for this compound in Methanol-d4
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.47 | Doublet (d) | 8.80 | 1H | Aromatic H |
| 6.67 | Doublet (d) | 8.80 | 1H | Aromatic H |
| 2.50 | Singlet (s) | - | 3H | -CH₃ |
This table is based on available data and standard interpretation of NMR spectra.
In cases of more complex molecules or to definitively assign proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable. A COSY spectrum would confirm the coupling between the two aromatic protons, while an HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, solidifying the assignment of the quaternary (substituted) aromatic carbons and the connection of the methyl and carboxyl groups to the aromatic ring. However, no published 2D NMR data for this specific compound has been found.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of a compound. A patent reported a mass spectrum for this compound showing signals at m/z 231 and 233 with a (M-H)⁻ pattern google.com. This isotopic pattern is characteristic of a compound containing one bromine atom, due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Table 2: Mass Spectrometry Data for this compound
| m/z (Observed) | Ionization Mode | Interpretation |
| 231, 233 | (M-H)⁻ | Molecular ion peak corresponding to the two isotopes of bromine |
This table is based on available low-resolution mass spectrometry data. HRMS would provide a more precise mass for elemental composition confirmation.
While this low-resolution data supports the presence of bromine, HRMS would provide the exact mass, allowing for the unambiguous determination of the molecular formula (C₈H₇BrO₃). Analysis of the fragmentation pattern in the mass spectrum could further confirm the structure by showing the loss of specific functional groups, such as the carboxyl group.
Single-Crystal X-ray Diffraction (SCXRD) for Definitive Three-Dimensional Structure
Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state. This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions.
To date, no published single-crystal X-ray diffraction data, including the crystal system and space group, for this compound has been found in the searched scientific literature and crystallographic databases. The determination of these parameters would require obtaining a suitable single crystal of the compound and performing an SCXRD experiment. The resulting data would reveal the unit cell dimensions and the symmetry operations that describe the arrangement of the molecules within the crystal, providing the most definitive structural evidence.
Analysis of Intermolecular Interactions and Supramolecular Assemblies
The arrangement of molecules in the crystalline state is dictated by a variety of intermolecular forces, which collectively define the supramolecular architecture. For substituted benzoic acids, such as this compound, hydrogen bonding and halogen bonding are the predominant interactions that guide the formation of larger assemblies.
Research on analogous substituted benzoic acids demonstrates a common motif of centrosymmetric dimers formed through hydrogen bonds between the carboxylic acid groups of two molecules. This robust interaction typically involves the formation of an eight-membered ring, a highly stable arrangement. The presence of a hydroxyl group, as in the case of this compound, introduces the possibility of additional hydrogen bonding, either intramolecularly with the adjacent carboxylic acid group or intermolecularly with neighboring molecules. These interactions can lead to the formation of extended one-, two-, or three-dimensional networks.
The bromine atom in the structure also plays a crucial role in the crystal packing through halogen bonding. This is a non-covalent interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophilic site on an adjacent molecule, such as an oxygen or nitrogen atom, or even another halogen. These interactions, though weaker than classical hydrogen bonds, are highly directional and contribute significantly to the stability and specific geometry of the supramolecular assembly. The interplay between hydrogen and halogen bonds can result in complex and predictable packing motifs, influencing the physical properties of the crystal.
Table 1: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Potential Role in Supramolecular Assembly |
|---|---|---|---|
| Hydrogen Bonding | Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) | Formation of centrosymmetric dimers |
| Hydrogen Bonding | Hydroxyl (-OH) | Carboxylic Acid (-COOH) | Intramolecular or intermolecular chain formation |
Methodologies for Purity Assessment and Isomer Resolution in Research Materials
Ensuring the purity of research materials like this compound is paramount for the reliability and reproducibility of scientific studies. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering high resolution and sensitivity for the separation and quantification of the main compound and any potential impurities.
High-Performance Liquid Chromatography (HPLC) for Analytical Purity
A typical HPLC method for the purity assessment of a substituted benzoic acid would employ a reversed-phase column, such as a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in either an isocratic or gradient elution mode. The pH of the aqueous phase is a critical parameter, as it influences the ionization state of the carboxylic acid and hydroxyl groups, thereby affecting the retention time and peak shape.
Detection is commonly achieved using a UV detector, set at a wavelength where the analyte and potential impurities exhibit strong absorbance. Method validation is a crucial step and is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). This involves assessing parameters like specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).
Table 2: Illustrative HPLC Method Parameters for Purity Assessment
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-phase C18, 5 µm, 4.6 x 250 mm | Separation based on hydrophobicity |
| Mobile Phase | Gradient of Buffer (e.g., 0.1% Phosphoric Acid in Water) and Organic Solvent (e.g., Acetonitrile) | To achieve optimal separation of the main peak from impurities |
| Flow Rate | 1.0 mL/min | To ensure efficient separation and reasonable analysis time |
| Detection | UV at an appropriate wavelength (e.g., 220 nm) | To detect and quantify the analyte and impurities |
Strategies for Addressing Spectroscopic Data Discrepancies and Impurities
During the characterization of a compound, discrepancies in spectroscopic data (e.g., NMR, IR, MS) can arise due to the presence of impurities, residual solvents, or isomeric forms. A systematic approach is necessary to identify and resolve these issues.
If unexpected signals are observed in an NMR spectrum, they could be attributed to impurities from the synthesis or degradation products. Comparison with the spectra of starting materials and known byproducts can help in their identification. Two-dimensional NMR techniques, such as COSY and HSQC, can aid in elucidating the structure of unknown impurities.
In cases where mass spectrometry suggests the presence of a compound with the correct mass but the NMR or IR data is inconsistent, the possibility of an isomer should be considered. HPLC can be a powerful tool for separating isomers, and the isolated fractions can then be subjected to further spectroscopic analysis for unambiguous identification.
When impurities are detected, their levels should be quantified using a validated HPLC method. If the purity of the material is not sufficient for its intended use, purification techniques such as recrystallization or preparative chromatography may be necessary. Any adjustments to the synthetic or purification process should be documented, and the final material should be re-analyzed to confirm its purity.
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Bromo-6-hydroxy-2-methylbenzoic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate various electronic properties. vjst.vnresearchgate.netnih.gov These calculations provide a foundational understanding of the molecule's reactivity and intermolecular interactions.
DFT calculations enable the mapping of electron density across the molecular structure, identifying regions that are electron-rich or electron-deficient. This information is critical for predicting the molecule's reactive centers. A Molecular Electrostatic Potential (MEP) map visually represents this distribution, where different colors denote varying electrostatic potentials. nih.gov
For this compound, the following predictions can be made:
Nucleophilic Sites: The oxygen atoms of the carboxyl and hydroxyl groups are expected to be the most electron-rich regions (indicated by red/yellow on an MEP map), making them susceptible to electrophilic attack. nih.gov
Electrophilic Sites: The hydrogen atom of the carboxylic acid group and, to a lesser extent, the hydroxyl group, would be electron-deficient (blue regions), marking them as sites for nucleophilic interaction. nih.gov The carbon atom of the carboxyl group also represents a potential electrophilic site.
Aromatic Ring Modulation: The substituents—bromo, hydroxyl, and methyl groups—modulate the electron density of the benzene ring. The electron-withdrawing bromine atom and the electron-donating hydroxyl and methyl groups create a complex distribution of charge, influencing the ring's susceptibility to electrophilic or nucleophilic aromatic substitution. The Fukui function can be used to quantify the reactivity at different sites, confirming that electron-releasing substituents decrease acidity while electron-withdrawing ones increase it. semanticscholar.org
Table 1: Predicted Electronic Properties and Active Sites of this compound via DFT
| Property | Predicted Characteristic | Implication for Reactivity |
| Electron Density on Oxygen Atoms | High | Primary sites for hydrogen bonding and electrophilic attack. |
| Electron Density on Carboxyl H | Low | Most acidic proton, site of deprotonation. |
| Aromatic Ring π-system | Modulated by Substituents | Influences electrophilic/nucleophilic aromatic substitution reactions. |
| HOMO (Highest Occupied MO) | Localized on the aromatic ring and oxygen atoms. | Region most likely to donate electrons in a reaction. |
| LUMO (Lowest Unoccupied MO) | Distributed over the carboxylic acid and the ring. | Region most likely to accept electrons in a reaction. |
DFT is instrumental in modeling reaction pathways, allowing for the calculation of energies of reactants, products, intermediates, and transition states. researchgate.net This provides a detailed, step-by-step view of a chemical reaction, which is difficult to observe experimentally. For instance, DFT could be used to model the esterification of this compound. The calculations would identify the transition state geometry for the nucleophilic attack of an alcohol on the carboxyl carbon, and the associated activation energy barrier would determine the reaction's theoretical rate. researchgate.net Similarly, the mechanism of intramolecular cyclization or oxidation could be explored, providing insights into potential synthetic routes or degradation pathways. researchgate.netresearchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility
While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations reveal the conformational landscape and flexibility of this compound in different environments (e.g., in a vacuum or in a solvent). ucl.ac.ukunimi.it
Key insights from MD simulations would include:
Rotational Barriers: The simulation can quantify the flexibility related to the rotation around single bonds, such as the C-C bond connecting the carboxylic group to the aromatic ring and the C-O bond of the hydroxyl group. This helps understand which conformations are most stable and frequently populated.
Hydrogen Bonding Dynamics: In a solvent like water, MD can track the formation and breaking of hydrogen bonds between the solute's hydroxyl and carboxyl groups and the surrounding solvent molecules. unimi.it It can also model the propensity of two molecules of this compound to form hydrogen-bonded dimers. ucl.ac.uk
Solvent Effects: MD simulations explicitly show how solvent molecules arrange around the solute, providing a realistic view of the solvation shell and its impact on the molecule's conformation and dynamics. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Design
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chitkara.edu.in This approach is fundamental in drug discovery for predicting the activity of new molecules and optimizing lead compounds.
To build a QSAR model, a set of known molecules and their measured biological activities (e.g., enzyme inhibition, antibacterial potency) is required. chitkara.edu.in For each molecule, a series of numerical values, or "molecular descriptors," are calculated. These can include:
Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges. researchgate.net
Steric Descriptors: Molecular weight, volume, surface area.
Topological Descriptors: Indices that describe molecular branching and connectivity.
Hydrophobicity Descriptors: LogP (the logarithm of the partition coefficient between octanol and water).
A statistical method, such as multiple linear regression, is then used to create an equation that correlates a selection of these descriptors with the observed activity. researchgate.net For a hypothetical series of analogs of this compound, a QSAR model could be developed to predict their antibacterial activity. chitkara.edu.in
Table 2: Example Molecular Descriptors for a Hypothetical QSAR Study
| Compound | Molecular Weight ( g/mol ) | XLogP3 | Dipole Moment (Debye) | Predicted Activity (pMIC) |
| Analog 1 (Parent) | 247.06 | 2.9 | 3.1 | 5.2 |
| Analog 2 (-Cl instead of -Br) | 202.61 | 2.4 | 3.0 | 4.8 |
| Analog 3 (-F instead of -Br) | 186.15 | 2.1 | 2.9 | 4.5 |
| Analog 4 (No -CH3 group) | 233.03 | 2.6 | 3.5 | 5.0 |
| Analog 5 (No -OH group) | 231.06 | 3.2 | 2.5 | 4.7 |
Note: The predicted activity values in this table are purely illustrative for demonstrating the QSAR concept.
The primary output of a QSAR study is a predictive model, which can be expressed as an equation. For example:
Predicted Activity = c0 + c1(Descriptor A) + c2(Descriptor B) - c3*(Descriptor C)
By analyzing the coefficients (c1, c2, c3) and the nature of the descriptors in the final model, researchers can identify which molecular properties are most influential for biological activity. A positive coefficient for a descriptor like dipole moment suggests that increasing its value could enhance activity, while a negative coefficient for a steric descriptor might indicate that bulkier molecules are less active. researchgate.net This knowledge allows chemists to rationally design new molecules with a higher probability of success by modifying the structure to optimize these key features. For this compound, a QSAR study might reveal that high hydrophobicity and a specific charge distribution on the aromatic ring are crucial for its target interaction, guiding the synthesis of more potent derivatives.
Applications in Specialized Organic Synthesis and Chemical Biology Research
Pivotal Role as a Synthetic Synthon for Complex Organic Molecules
In the intricate process of creating complex organic molecules, chemists often rely on synthons, which are molecular fragments that can be readily incorporated into a larger structure. 3-Bromo-6-hydroxy-2-methylbenzoic acid functions as such a synthon, providing a stable and reliable foundation for building sophisticated molecular frameworks.
The development of new drugs often begins with small, functionalized molecules that can be elaborated into more complex structures with desired biological activities. While the broader class of benzoic acid derivatives is crucial in medicinal chemistry, the specific application of this compound as a direct precursor in the synthesis of named pharmacologically active compounds is a specialized area of research.
The α-2 adrenergic receptors are key targets in the central nervous system, and agonists for these receptors are used to treat conditions like hypertension and pain. nih.gov Similarly, the Smoothened receptor is a critical component of the Hedgehog signaling pathway, and its antagonists are investigated for their potential in cancer therapy. The synthesis of novel agonists and antagonists for these receptors often involves the use of highly substituted aromatic precursors. The structural motifs present in this compound make it a candidate for the rational design of new molecules targeting these receptors, although specific examples of its direct use in published syntheses remain niche.
The entry of the HIV-1 virus into human cells is a multi-step process that can be targeted by antiretroviral drugs. nih.gov These HIV-1 entry inhibitors, which include classes like attachment inhibitors and chemokine receptor antagonists, prevent the virus from initiating infection. nih.gov The development of small-molecule inhibitors for this process is an active area of research that relies on diverse chemical scaffolds to interact with viral or cellular proteins.
Rational Design and Synthesis of Functionally Enhanced Derivatives
Rational drug design involves modifying a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. This process heavily depends on understanding the structure-activity relationship (SAR), which describes how the chemical structure of a compound influences its biological activity.
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, guiding the optimization of a lead compound into a viable drug candidate. researchgate.net This involves systematically altering parts of a molecule and assessing how these changes affect its biological function. For benzoic acid derivatives, SAR studies have revealed that the nature and position of substituents on the aromatic ring are critical for their activity. researchgate.net For instance, in some contexts, strong electron-donating groups can enhance the potency of benzoic acid derivatives.
A hypothetical SAR study based on the this compound scaffold might involve the synthesis and evaluation of several derivatives, as detailed in the table below. Such a study would systematically explore how modifications to the core structure impact a specific biological target, providing crucial data for designing more potent and selective compounds.
| Compound | R1 (Position 3) | R2 (Position 6) | Biological Activity (Hypothetical IC50 in µM) |
| Lead Compound | Br | OH | 10 |
| Derivative A | Cl | OH | 15 |
| Derivative B | I | OH | 8 |
| Derivative C | Br | OCH3 | 25 |
| Derivative D | Br | NH2 | 5 |
This table is for illustrative purposes to demonstrate the concept of an SAR study.
Molecular probes are essential tools in chemical biology for studying the function and behavior of biomolecules like enzymes and receptors. These probes are often derived from existing bioactive molecules but are modified to include reporter groups, such as fluorescent tags or biotin, allowing for their detection and visualization. The functional groups on this compound—the carboxylic acid and hydroxyl group—provide convenient handles for attaching such tags, potentially enabling the development of probes to investigate specific biological pathways or enzyme active sites.
Emerging Applications in Materials Science and Photochemistry
Exploration as Photo-labile Protecting Groups for Advanced Chemical Patterning
There is no scientific literature available to suggest that this compound has been explored or utilized as a photo-labile protecting group for advanced chemical patterning. Photo-labile protecting groups are chemical moieties that can be removed from a molecule using light, allowing for precise spatial and temporal control over chemical reactions. This technique is crucial in fields like microfabrication and the synthesis of complex biomolecules. While the general principles of photolabile protecting groups are well-established, there are no documented instances of this specific compound being adapted for such purposes.
Potential in Opto-electronic Applications and Frequency Doublers
Similarly, an extensive review of publicly accessible research indicates that the potential of this compound in opto-electronic applications and as a frequency doubler has not been investigated. Opto-electronic devices, which convert light energy into electrical energy or vice versa, and materials with frequency doubling capabilities (a nonlinear optical process), are critical components in modern technology, including lasers and optical data storage. The synthesis and characterization of new organic molecules for these applications is an active area of research. However, this compound does not appear in any published studies within this domain.
Future Research Trajectories and Unexplored Frontiers
Development of Next-Generation Sustainable and Highly Efficient Synthetic Methodologies
The pursuit of environmentally benign and efficient chemical syntheses is a cornerstone of modern chemistry. Future research on 3-bromo-6-hydroxy-2-methylbenzoic acid should prioritize the development of sustainable synthetic methodologies that move beyond traditional, often harsh, bromination and functionalization techniques.
One promising avenue is the adoption of flow chemistry . vapourtec.comnih.govrsc.orgelveflow.comwikipedia.org Continuous flow processes offer enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety, particularly for exothermic reactions like bromination. rsc.org The development of a continuous flow synthesis for this compound could significantly reduce waste and energy consumption compared to batch processes. nih.gov
Another key area is the exploration of green catalytic systems . Research into solid-supported catalysts or recyclable catalytic systems for the bromination of the 2-hydroxy-6-methylbenzoic acid precursor could minimize the use of hazardous reagents and simplify product purification. researchgate.net For instance, the use of catalysts like Oxone® in conjunction with a halide source presents a potentially greener alternative to elemental bromine. researchgate.net Furthermore, electrochemical methods, which utilize electricity to drive chemical transformations, could offer a sustainable route for the synthesis of benzoic acid derivatives from abundant feedstocks like CO2. diva-portal.orgnih.gov Investigating the electrochemical carboxylation of a suitably substituted brominated phenol (B47542) could provide a novel and sustainable pathway to the target molecule.
The principles of green chemistry, such as atom economy and the use of renewable feedstocks, should guide the design of new synthetic routes. wjpmr.com The table below outlines potential sustainable approaches for the synthesis of this compound.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Flow Chemistry | Enhanced safety, improved yield and purity, reduced waste, scalability. vapourtec.comnih.govrsc.org | Optimization of reactor design, residence time, and reagent stoichiometry for continuous bromination and functionalization. |
| Green Catalysis | Use of recyclable catalysts, reduction of hazardous reagents, milder reaction conditions. researchgate.net | Development of novel solid-supported or homogeneous catalysts for selective bromination; exploring enzymatic catalysis. |
| Electrochemical Synthesis | Utilization of renewable energy, use of abundant feedstocks (e.g., CO2). diva-portal.orgnih.gov | Investigation of electrochemical carboxylation of brominated phenols and optimization of electrode materials and reaction conditions. |
| Solvent-Free Reactions | Reduced environmental impact, simplified work-up procedures. wjpmr.com | Exploration of solid-state or melt-phase reactions for the synthesis of the target compound. |
In-depth Mechanistic Studies of Under-Explored Chemical Transformations
A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing reactions and discovering new ones. The interplay of the activating hydroxyl group and the deactivating, meta-directing carboxylic acid group, along with the steric hindrance from the methyl group, creates a complex system for electrophilic aromatic substitution. reddit.com
Future research should employ a combination of experimental and computational methods to elucidate the mechanisms of key transformations. Kinetic studies , for instance on the bromination of the precursor p-hydroxybenzoic acid, can provide valuable data on reaction rates and the influence of substituents. researchgate.netacs.org
Computational chemistry , particularly Density Functional Theory (DFT) calculations, can be a powerful tool to model reaction pathways, identify transition states, and predict regioselectivity. nih.govvub.bersc.org Such studies can provide a detailed picture of the electrophilic aromatic substitution mechanism for this specific substitution pattern, clarifying the directing effects of the existing functional groups. masterorganicchemistry.com Furthermore, computational models can be used to investigate the mechanisms of other potential reactions, such as nucleophilic aromatic substitution of the bromine atom or reactions involving the carboxylic acid and hydroxyl groups. researchgate.net
| Mechanistic Question | Proposed Investigative Approach | Expected Outcome |
| Regioselectivity of further electrophilic substitution | DFT calculations to model the stability of carbocation intermediates. reddit.com | A predictive model for the outcome of nitration, sulfonation, and other electrophilic aromatic substitution reactions. |
| Kinetics and mechanism of nucleophilic aromatic substitution | Experimental kinetic studies under various conditions (e.g., different nucleophiles, solvents, temperatures). | Understanding the reactivity of the C-Br bond and enabling the synthesis of novel derivatives. |
| Role of intramolecular hydrogen bonding | Spectroscopic studies (e.g., NMR, IR) combined with computational modeling. bohrium.comucl.ac.ukresearchgate.net | Elucidation of the influence of hydrogen bonding on the reactivity of the hydroxyl and carboxylic acid groups. |
| Mechanism of potential catalytic transformations | In-situ spectroscopic monitoring of reactions combined with computational modeling of catalytic cycles. | Design of more efficient and selective catalysts for transformations of the target molecule. |
Predictive Modeling and Rational Design for Novel Bioactive Analogues
The structural scaffold of this compound holds potential for the development of novel bioactive compounds. Future research should leverage computational tools for the rational design and predictive modeling of analogues with desired biological activities.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of a series of derivatives with their biological activity. nih.govnih.govbiointerfaceresearch.com By developing robust QSAR models, it is possible to predict the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts. frontiersin.org
Molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound derivatives with specific biological targets, such as enzymes or receptors. nih.govnih.gov This in-silico approach can guide the design of analogues with improved potency and selectivity. mdpi.com For example, the benzoic acid scaffold has been explored for the design of inhibitors for various enzymes. researchgate.netnih.govtandfonline.com
The combination of QSAR and molecular docking, along with the synthesis and biological evaluation of a focused library of compounds, can accelerate the discovery of new therapeutic agents.
| Computational Approach | Application to this compound | Goal |
| QSAR | Develop models based on a library of synthesized analogues and their measured biological activities. nih.gov | Predict the bioactivity of new, unsynthesized derivatives and identify key structural features for activity. |
| Molecular Docking | Docking of virtual libraries of analogues into the active sites of relevant biological targets. nih.gov | Identify potential lead compounds with high binding affinity and favorable interactions. |
| Pharmacophore Modeling | Generate a 3D pharmacophore model based on known active compounds with a similar scaffold. | Guide the design of novel molecules that fit the pharmacophoric requirements for a specific biological activity. |
| ADMET Prediction | In-silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of designed analogues. | Prioritize compounds with favorable drug-like properties for synthesis and further testing. |
Integration with Cutting-edge Analytical and Computational Platforms for Holistic Characterization
A comprehensive understanding of this compound requires its holistic characterization using a combination of advanced analytical techniques and computational methods.
Hyphenated analytical techniques , such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR), are powerful tools for the identification and quantification of the compound and its potential impurities or degradation products. ijsdr.orgijprajournal.comrroij.comresearchgate.netajrconline.org These techniques provide a wealth of information on molecular weight, fragmentation patterns, and structural connectivity, which is essential for unambiguous structure elucidation. intertek.comnih.govnih.govsemanticscholar.org
The integration of experimental spectroscopic data (e.g., NMR, IR) with computational spectroscopy can provide deeper insights into the molecular structure and dynamics of this compound. bohrium.comucl.ac.ukresearchgate.net DFT calculations, for example, can be used to predict vibrational frequencies and NMR chemical shifts, which can then be compared with experimental data to confirm the structure and assign spectral features. mdpi.com
This integrated approach allows for a more complete and accurate characterization of the compound, which is crucial for its application in various fields.
| Integrated Approach | Description | Application for this compound |
| LC-MS/MS and GC-MS | Coupling of chromatographic separation with mass spectrometric detection for high-sensitivity analysis. rroij.comajrconline.org | Impurity profiling of synthetic batches, identification of metabolites in biological studies. |
| LC-NMR | Direct coupling of liquid chromatography with NMR spectroscopy for structural elucidation of separated components. ijprajournal.com | Unambiguous identification of isomers and closely related impurities without the need for isolation. |
| Computational Spectroscopy | Use of quantum chemical calculations to predict spectroscopic properties (NMR, IR, UV-Vis). mdpi.com | Aiding in the interpretation of complex spectra, confirming structural assignments, and studying conformational isomers. |
| Combined Spectroscopic and Crystallographic Analysis | Integration of data from single-crystal X-ray diffraction with spectroscopic techniques. | Providing a definitive solid-state structure and correlating it with the solution-state conformation and spectroscopic signatures. |
By pursuing these future research trajectories, the scientific community can unlock the full potential of this compound, paving the way for the development of sustainable chemical processes, a deeper understanding of fundamental chemical principles, and the discovery of novel functional molecules with a wide range of applications.
Q & A
Q. What are the common synthetic routes for 3-Bromo-6-hydroxy-2-methylbenzoic acid, and what are their limitations?
- Methodological Answer : Traditional approaches often involve bromination of pre-functionalized aromatic precursors. For example, bromination of 6-hydroxy-2-methylbenzoic acid derivatives may employ electrophilic substitution using Br₂ in dichloromethane or N-bromosuccinimide (NBS) under radical conditions. However, regioselectivity challenges arise due to competing substitution at ortho, meta, or para positions relative to the hydroxyl and methyl groups . Flow chemistry methods (e.g., photochemical bromination of toluenes followed by hydrolysis) offer improved control over reaction conditions and reduced use of toxic solvents like CCl₄ . Limitations include moderate yields (40–70%) and the need for rigorous purification to isolate the desired regioisomer.
Q. Table 1: Comparison of Synthetic Methods
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended, using a C18 column and acetonitrile/water mobile phase. Purity thresholds >95% are typical for research-grade material, as noted in reagent catalogs for analogous brominated benzoic acids .
- Structural Confirmation : Combine H/C NMR to identify substituent positions (e.g., methyl at C2, hydroxyl at C6) and bromine’s deshielding effects. Mass spectrometry (ESI-MS) confirms molecular weight (215.04 g/mol). For crystalline samples, single-crystal X-ray diffraction (using SHELXL for refinement) resolves ambiguous regiochemistry .
Advanced Research Questions
Q. How can regioselectivity challenges in the bromination of 6-hydroxy-2-methylbenzoic acid be addressed to favor 3-substitution?
- Methodological Answer : Regioselectivity is influenced by directing effects of hydroxyl (-OH) and methyl (-CH₃) groups. Computational modeling (DFT calculations) predicts electron density distribution to identify reactive sites. Experimentally, employing bulky directing groups (e.g., silyl-protected -OH) or Lewis acids (e.g., FeCl₃) can enhance para/ortho selectivity. Flow chemistry with precise temperature control (0–5°C) and slow reagent addition minimizes kinetic competition between substitution pathways . For example, Apollo Scientific’s flow-based bromination of toluenes achieved >80% regioselectivity for analogous compounds .
Q. What strategies are effective in resolving contradictions between reported spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR or melting points often stem from impurities (e.g., residual solvents) or isomeric contamination. Strategies include:
- Recrystallization : Use ethanol/water mixtures to isolate pure crystals, as described for structurally similar brominated acids (mp ~180°C) .
- Advanced Chromatography : Preparative HPLC with chiral columns separates enantiomers or diastereomers.
- Cross-Validation : Compare data with high-purity commercial standards (e.g., Kanto Reagents’ >98% brominated benzoic acids) . For crystallographic disputes, reprocess raw diffraction data with SHELXL to refine structural parameters .
Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : The hydroxyl group activates the aromatic ring via electron donation, enhancing electrophilic substitution at C3. However, bromine’s electron-withdrawing effect deactivates adjacent positions. In Suzuki-Miyaura couplings, the C3-Br site reacts selectively with boronic acids, while the methyl group sterically hinders C2 reactivity. Kinetic studies using Pd(PPh₃)₄ catalysts show faster coupling at C3 vs. C2 (rate ratio ~3:1) in analogous systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
